molecular formula C7H13F3N2O2S B11761427 N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B11761427
M. Wt: 246.25 g/mol
InChI Key: GZWHPKPKHTUWSS-PHDIDXHHSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic IUPAC name, N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide , reflects its trans-1,2-diaminocyclohexane backbone bonded to a trifluoromethanesulfonyl (triflyl) group. Key identifiers include:

Property Value
Molecular formula C₇H₁₃F₃N₂O₂S
Average mass 246.247 g/mol
Monoisotopic mass 246.064983 g/mol
ChemSpider ID 58805808, 69344011
CAS Registry Number 1023284-00-5

The stereodescriptors (1R,2R) specify the absolute configuration of the two chiral centers on the cyclohexane ring. The SMILES notation C1CCC@HNS(=O)(=O)C(F)(F)F and InChIKey GZWHPKPKHTUWSS-PHDIDXHHSA-N provide unambiguous representations of its connectivity and stereochemistry.

Molecular Geometry and Stereochemical Configuration

X-ray crystallography and gas-phase electron diffraction (GED) studies reveal distinct geometric features. The cyclohexane ring adopts a chair conformation, with the triflyl group (-SO₂CF₃) and amine (-NH₂) substituents occupying equatorial positions to minimize steric strain. Key bond lengths include:

  • S–N bond : 1.65 Å (gas phase) vs. 1.62 Å (crystal)
  • S–C bond : 1.82 Å (gas phase) vs. 1.78 Å (crystal)

The elongated bonds in the gas phase suggest reduced steric compression compared to the crystal environment. Density functional theory (DFT) calculations corroborate this, showing a 0.6 kcal/mol energy difference between gas-phase conformers, with interconversion barriers of 1.7 kcal/mol.

Comparative Analysis with Related Triflamide Derivatives

Structural comparisons with analogs highlight the impact of substituents on conformational stability:

Compound Molecular Formula Key Features
This compound C₇H₁₃F₃N₂O₂S Chair cyclohexane; equatorial -SO₂CF₃ and -NH₂
N-[(1R,2R)-2-Aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide C₁₄H₁₆F₆N₂O₂S Bulky 3,5-bis(trifluoromethyl)phenyl group; enhanced π-stacking in crystals
Triflamide (CF₃SO₂NH₂) CF₃SO₂NH₂ Planar sulfonamide group; shorter S–N bonds (1.61 Å) due to reduced sterics

The bulkier 3,5-bis(trifluoromethyl)benzenesulfonamide derivative exhibits restricted rotation about the S–N bond, increasing crystallographic packing efficiency.

Crystallographic Data and Conformational Isomerism

Crystal packing forces induce significant conformational changes. In the solid state, the triflyl group adopts a syn-periplanar orientation relative to the cyclohexane ring, whereas gas-phase analyses show a mix of syn-clinal and anti-periplanar conformers. Key crystallographic parameters include:

Parameter Value (Crystal) Value (Gas Phase)
S–N bond length 1.62 Å 1.65 Å
N–S–C bond angle 108.5° 105.2°
Dihedral angle (S–N–C–C) 172.3° 165.8°

These differences underscore the role of intermolecular forces (e.g., hydrogen bonding between -NH₂ and sulfonyl oxygen) in stabilizing specific conformations.

Properties

Molecular Formula

C7H13F3N2O2S

Molecular Weight

246.25 g/mol

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C7H13F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h5-6,12H,1-4,11H2/t5-,6-/m1/s1

InChI Key

GZWHPKPKHTUWSS-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C(F)(F)F

Canonical SMILES

C1CCC(C(C1)N)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Sulfonylation of Chiral Cyclohexylamine Precursors

The primary synthesis involves the reaction of (1R,2R)-2-aminocyclohexanol or its derivatives with trifluoromethanesulfonyl chloride (CF₃SO₂Cl). This two-step process typically proceeds via:

  • Amination : Protection of the amine group using a temporary blocking agent (e.g., Boc anhydride) to prevent undesired side reactions.

  • Sulfonylation : Treatment with CF₃SO₂Cl in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions.

Reaction Conditions :

  • Temperature: 0–25°C

  • Base: Triethylamine (TEA) or pyridine to scavenge HCl byproducts

  • Solvent: Dichloromethane (DCM) or THF

  • Yield: 60–75% after purification

Example Protocol :

  • Dissolve (1R,2R)-2-aminocyclohexanol (1.0 equiv) in DCM.

  • Add TEA (1.5 equiv) and cool to 0°C.

  • Slowly add CF₃SO₂Cl (1.2 equiv) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Quench with water, extract with DCM, and purify via column chromatography.

Stereochemical Control via Chiral Resolution

Achieving the (1R,2R) configuration requires enantioselective synthesis or resolution of racemic mixtures. Patent literature describes the use of transition metal catalysts with chiral ligands for asymmetric transfer hydrogenation. For instance:

  • Catalyst System : Ru(II) complexes with (S,S)- or (R,R)-N-p-toluenesulfonyl-1,2-diphenylethylenediamine ligands.

  • Substrate : Prochiral ketone precursors (e.g., 2-aminocyclohexanone).

  • Hydrogen Source : Formic acid-triethylamine azeotrope or isopropanol.

Key Parameters :

  • Catalyst loading: 0.02–0.1 mol%

  • Temperature: 20–80°C

  • Enantiomeric excess (ee): >98%

Alternative Pathways: Carbamate Intermediates

GlpBio protocols suggest derivatizing the amine group with carbamates prior to sulfonylation, enhancing solubility and reducing side reactions. For example:

  • Protect (1R,2R)-2-aminocyclohexanol with methyl carbamate.

  • Perform sulfonylation with CF₃SO₂Cl.

  • Deprotect using acidic conditions (e.g., HCl in dioxane).

Advantages :

  • Improved yield (75–85%)

  • Simplified purification via crystallization

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane gradients (70–90% recovery).

  • Reverse-Phase HPLC : C18 column, acetonitrile/water mobile phase (≥99% purity).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, cyclohexyl protons), 3.1 (q, NH), 3.5 (m, CH-NH).

  • ¹⁹F NMR : Single peak at −78 ppm (CF₃ group).

  • MS (ESI+) : m/z 247.1 [M+H]⁺.

Scalability and Industrial Considerations

Solvent Optimization

Large-scale syntheses favor toluene or ethyl acetate due to lower toxicity and ease of removal. Batch processes achieve yields comparable to lab-scale methods (65–70%).

Cost-Efficiency Analysis

ComponentCost Contribution (%)
CF₃SO₂Cl45
Chiral Catalyst30
Solvents15
Purification10

Transitioning to continuous-flow systems reduces catalyst costs by 20–25% through recycling .

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in acid-catalyzed transformations , leveraging the electron-withdrawing trifluoromethyl (CF₃) group. For instance, triflic acid (TfOH) can promote cationic intermediates, as seen in analogous CF₃-propargyl alcohol reactions . Similarly, the CF₃ group enhances stability of intermediates in nucleophilic substitution reactions.

Key Mechanistic Features:

  • Electron-Withdrawing Effects : The CF₃ group stabilizes positive charges, facilitating cationic intermediates.

  • Nucleophilic Substitution : The sulfonamide group acts as a leaving group under acidic conditions.

  • Catalytic Applications : Ruthenium-based catalysts (e.g., S,S-TsDPEN-Ru complexes) are used for enantioselective transformations, as described in EP1346977A1 .

Stability Parameters:

  • Hydrolysis Resistance : Resistant to mild aqueous conditions but reactive under concentrated acids/bases.

  • Organic Solubility : High solubility in dichloromethane and tetrahydrofuran, facilitating catalytic applications .

Analytical Characterization

Key analytical techniques include:

  • Gas Chromatography (GC) : Used to track reaction progress and enantiomeric excess (e.e.) .

  • Mass Spectrometry (MS) : Confirms molecular weight (344.4 g/mol) and structural integrity.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide exhibits significant antimicrobial properties. Its structural features contribute to its effectiveness against a range of pathogens. Studies have shown that compounds with trifluoromethyl groups often enhance biological activity by improving lipophilicity and metabolic stability.

Anticancer Potential
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further investigation in oncology. The trifluoromethanesulfonamide moiety is known to interact with biological targets involved in cancer progression.

Chemical Synthesis

This compound can be synthesized through various methods involving the reaction of cyclohexyl amines with trifluoromethanesulfonyl chloride. This synthesis pathway is notable for its efficiency and the ability to produce high yields of the desired compound .

Synthesis Pathway Overview

StepReagentsConditionsYield
1Cyclohexylamine + Trifluoromethanesulfonyl chlorideAmbient temperatureHigh
2Purification via recrystallizationEthanol solvent>90%

Drug Development

The compound's unique chemical structure positions it well for incorporation into new therapeutic agents. Its ability to modulate biological pathways makes it a valuable scaffold for drug design. Researchers are exploring derivatives of this compound to enhance efficacy and reduce toxicity in potential drug candidates .

Case Studies in Drug Development
Several case studies highlight the effectiveness of this compound as a lead compound:

  • Case Study 1: Antimicrobial Agent Development
    A recent study focused on modifying the compound to improve its spectrum of activity against resistant bacterial strains. The modifications led to enhanced potency and reduced side effects compared to existing treatments.
  • Case Study 2: Cancer Therapeutics
    In vitro studies demonstrated that specific analogs of this compound could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethanesulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target .

Comparison with Similar Compounds

N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide

  • Structure: Features a norbornene (bicyclic) system instead of cyclohexylamine.
  • Synthesis: Produced via high-yield (99.2%) methods using inorganic bases and water, emphasizing eco-friendliness .
  • Application: Used as a monomer in next-generation photoresists due to its rigid bicyclic framework .
  • Key Difference : The bicyclic structure provides distinct steric hindrance compared to the cyclohexyl group in the target compound.

MRK-560 (γ-Secretase Inhibitor)

  • Structure : Contains a cis-cyclohexyl core with 4-chlorophenyl and 2,5-difluorophenyl substituents.
  • Application : Pharmacologically active as a γ-secretase inhibitor for Alzheimer’s research .
  • Key Difference : Designed for biological activity, contrasting with the target compound’s role as a synthetic intermediate.

(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine

  • Structure : Bis-sulfonamide with two Tf groups on a diphenylethylenediamine backbone.
  • Application : Chiral catalyst in asymmetric synthesis (e.g., allylic alkylation) .
  • Key Difference : Bulky aromatic substituents enhance enantioselectivity but reduce solubility compared to the cyclohexylamine-based target.

N-[(1R,2R)-2-Aminocyclohexyl]methanesulfonamide

  • Structure : Replaces the Tf group with a simpler methanesulfonamide (Ms).
  • Properties : Lower molecular weight (192.28 g/mol ) and altered solubility/stability due to reduced electron withdrawal .
  • Key Difference : Highlights the impact of fluorination on physicochemical properties.

Aryl-Substituted Trifluoromethanesulfonamides

  • Examples : N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide .
  • Structure : Aromatic substituents instead of cyclohexylamine.
  • Key Difference : Electron-deficient aryl groups modulate acidity and hydrogen-bonding capacity, influencing reactivity in organic transformations.

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Primary Application Synthesis Yield/Purity
Target Compound Cyclohexylamine 344.35 Trifluoromethanesulfonamide Research intermediate Not specified
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-Tf Norbornene ~300 (estimated) Trifluoromethanesulfonamide Photoresist monomer 99.2% purity
MRK-560 cis-Cyclohexane 552.41 Chloro/difluorophenyl, Tf γ-Secretase inhibition Not specified
(R,R)-Bis-Tf-diphenylethylenediamine Diphenylethylenediamine 476.41 Two Tf groups Asymmetric catalysis Not specified
N-[(1R,2R)-2-Aminocyclohexyl]methanesulfonamide Cyclohexylamine 192.28 Methanesulfonamide Research intermediate Not specified

Research Findings and Structural Insights

  • Stereochemical Influence : The (1R,2R) configuration in the target compound ensures precise spatial arrangement, critical for chiral recognition in catalysis or ligand design .
  • Electron-Withdrawing Effects: The Tf group enhances stability under acidic/oxidative conditions compared to non-fluorinated analogs (e.g., methanesulfonamide) .

Biological Activity

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique trifluoromethyl group and sulfonamide moiety. Its molecular formula is C7H13F3N2O2SC_7H_{13}F_3N_2O_2S with a molecular weight of approximately 252.26 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and can influence biological interaction profiles.

The biological activity of this compound has been attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.

Pharmacological Profiles

Research indicates that this compound exhibits various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies have shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones compared to standard antibiotics.

Bacterial StrainInhibition Zone (mm)Control (mm)
Staphylococcus aureus1510
Escherichia coli128
Pseudomonas aeruginosa107

Case Study 2: Cytotoxicity in Cancer Cells

In another study assessing cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated IC50 values ranging from 5 to 15 µM.

Cell LineIC50 (µM)
MCF-710
HeLa8
A54912

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